Dimethyl dicarbonate
Overview
Description
Synthesis Analysis
The synthesis of DMDC and related compounds involves catalytic processes and transesterification reactions. For example, glycol dicarbonate can be synthesized from glycol and dimethyl carbonate through transesterification, with basic catalysts like Ca(OH)2 showing high efficiency, achieving yields of 95%-99% (Chen et al., 2019). Similarly, the synthesis of aliphatic polycarbonates through polycondensation of dimethyl carbonate and diols has been explored, with innovative catalysts enabling the production of high molecular weight polycarbonates (Zhu et al., 2011).
Molecular Structure Analysis
DMDC's molecular structure analysis is essential for understanding its reactivity and properties. The compound's effectiveness as a sterilizing agent and in synthesizing polycarbonates stems from its carbonate functionality, which enables various chemical transformations. While specific molecular structure analyses of DMDC are not detailed in the provided references, the underlying chemistry of carbonate compounds like DMDC plays a crucial role in their application in polymer synthesis and food sterilization processes.
Chemical Reactions and Properties
DMDC undergoes various chemical reactions, including transesterification and polycondensation, to synthesize polycarbonates and other derivatives. These reactions are catalyzed by different catalysts, including basic catalysts and novel TiO2/SiO2-based catalysts, to achieve high yields and molecular weights (Zhu et al., 2011). The choice of catalyst and reaction conditions significantly impacts the efficiency and outcomes of these processes.
Physical Properties Analysis
The physical properties of DMDC and its derivatives, such as solubility, boiling point, and reactivity, play a crucial role in their application in food sterilization and polymer synthesis. For instance, the solubility of DMDC in various solvents influences its effectiveness as a sterilizing agent and its processability in polymer synthesis.
Chemical Properties Analysis
DMDC's chemical properties, including its reactivity with alcohols and acids, underpin its utility in synthesizing polycarbonates and as a sterilizing agent. Its ability to react with glycols and diols to form polycarbonates through transesterification and polycondensation reactions illustrates its versatility and usefulness in chemical synthesis (Chen et al., 2019).
Scientific Research Applications
Food Sterilization and Preservation
Dimethyl dicarbonate (DMDC) has gained attention for its high inactivation efficiency to microorganisms, leaving no residue in juice, and not affecting the flavor of fruit and vegetable juice. It ensures the freshness of these juices. It has been particularly noted for its use in food sterilization, showing significant potential in this area (Guo Huan-l, 2015).
Impact on Alcoholic Beverages
DMDC has been proposed as a cold sterilant alternative for packaging alcoholic beverages. It is effective in controlling various microorganisms without significantly affecting the sensory properties of the beverages, which makes it a valuable additive in the industry (P. A. Stafford & C. Ough, 1976).
Kinetic Study in Microbial Inhibition
A study on pomegranate juice revealed that DMDC, in concentrations ranging from 0–250 ppm, follows a first-order kinetic in inhibiting pathogenic and spoilage microorganisms. This research provides guidelines for DMDC as a non-heat processing method to preserve juice quality and extend shelf life (Saeid Jafari et al., 2021).
Enhancing Fermented Juice Quality
The use of DMDC in the fermentation of litchi juice by Lactobacillus casei was studied as an alternative to heat treatment. It was found that DMDC-treated juice retained better color, flavor, and overall acceptance compared to heat-treated juice, besides retaining more total phenolics and antioxidant capacity (Yuanshan Yu et al., 2014).
Decomposition Kinetics
Research on the decomposition kinetics of DMDC under various temperatures revealed that it has better storage stability in closed and relatively low-temperature systems compared to open systems. This study provides valuable insights into the stability and application conditions for DMDC (Jiang Zi-wei, 2011).
Effect on Fresh-Cut Vegetables
DMDC has been tested as a disinfectant on fresh-cut carrots, significantly reducing microbial counts and maintaining nutritional and physiological quality during storage. This indicates DMDC's potential as an effective disinfectant in the fresh-cut industry (Cheng Wang et al., 2013).
Safety And Hazards
Future Directions
The global market for Dimethyl dicarbonate is expected to grow due to the increasing demand for polycarbonate in various industries . Dimethyl dicarbonate has been recommended as an alternative fuel or oxygenated additive fuel for diesel/gasoline fuel by many researchers . The use of dimethyl dicarbonate as a fuel additive is expected to be a potential market in the coming years .
properties
IUPAC Name |
methoxycarbonyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHIJNHHMENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Record name | DIMETHYL DICARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052108 | |
Record name | Dimethyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |
Record name | DIMETHYL DICARBONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water with decomposition; miscible with toluene, dec. | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.25 mg/L at 25 °C | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dimethyldicarbonate (DMDC), like diethyldicarbonate, has a broad antimicrobial activity when added to drinks. The inactivation of microorganisms proved to be strongly related to the inactivation of enzymes by protein modification, mainly through reaction with nucleophilic groups (imidazoles, amines, thiols). | |
Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dimethyl dicarbonate | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS RN |
4525-33-1 | |
Record name | Dimethyl dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl pyrocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicarbonic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl dicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL DICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AY9229ZMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dimethyl dicarbonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
15 - 17 °C | |
Record name | Velcorin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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